molecular formula C13H16O3S B1324102 Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate CAS No. 909421-70-1

Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate

Cat. No.: B1324102
CAS No.: 909421-70-1
M. Wt: 252.33 g/mol
InChI Key: AZKYIXHVSIWLAY-UHFFFAOYSA-N
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Description

Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate is a chemical compound with the molecular formula C13H16O4S. It is a yellowish liquid with a fruity odor and is commonly used in various fields of research, including medical, environmental, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate typically involves the conjugate addition of functionalized organozinc reagents to α,β-unsaturated ketones. One common method involves the use of copper-catalyzed conjugate addition. The reaction is carried out in a round-bottomed flask equipped with a magnetic stir bar and a septum, cooled under a stream of argon. Zinc powder, tetrahydrofuran, and 1,2-dibromoethane are added to the flask, followed by heating and subsequent addition of chlorotrimethylsilane. The reaction mixture is then stirred overnight, and the product is isolated and purified .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thiophene ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Iodinated or other substituted derivatives.

Scientific Research Applications

Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(3-oxocyclohexyl)-2-furoate: Similar in structure but with a furan ring instead of a thiophene ring.

    Ethyl 5-(3-oxocyclohexyl)pentanoate: Similar in structure but with a pentanoate ester instead of a thiophenecarboxylate ester.

Uniqueness

Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate is unique due to the presence of both a thiophene ring and a cyclohexyl ketone group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

ethyl 5-(3-oxocyclohexyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3S/c1-2-16-13(15)12-7-6-11(17-12)9-4-3-5-10(14)8-9/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKYIXHVSIWLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2CCCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641821
Record name Ethyl 5-(3-oxocyclohexyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909421-70-1
Record name Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=909421-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(3-oxocyclohexyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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